molecular formula C18H21NO3S B2886458 4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide CAS No. 920393-81-3

4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide

Cat. No.: B2886458
CAS No.: 920393-81-3
M. Wt: 331.43
InChI Key: ZAAVFGZGYVRISN-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide is a synthetic benzamide derivative designed for medicinal chemistry and drug discovery research. Benzamide scaffolds are recognized as privileged structures in pharmaceutical development, frequently appearing in compounds with a broad spectrum of bioactivities . The specific structure of this compound, which incorporates a tert-butyl group and a methylsulfonylphenyl moiety, suggests potential as a key intermediate or pharmacophore in the exploration of novel therapeutic agents. Similar structural motifs, particularly the sulfonamide group, are found in potent inhibitors of biological targets such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a promising target for novel analgesic and anti-inflammatory agents , and bacterial enzymes like LpxH, a target for novel antimicrobials . Furthermore, the benzenesulfonamide core is a feature in advanced compounds investigated as inhibitors of oxidative phosphorylation (OXPHOS) for cancer research . This makes this compound a valuable chemical tool for researchers working in areas including pain management, antibiotic discovery, and oncology, providing a versatile building block for structure-activity relationship (SAR) studies and lead optimization campaigns.

Properties

IUPAC Name

4-tert-butyl-N-(2-methylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-18(2,3)14-11-9-13(10-12-14)17(20)19-15-7-5-6-8-16(15)23(4,21)22/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAVFGZGYVRISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 4-tert-butylbenzoic acid (1.0 equiv) is converted to its acyl chloride derivative using thionyl chloride (1.2 equiv) under reflux in anhydrous dichloromethane. The acyl chloride is then reacted with 2-(methylsulfonyl)aniline (1.1 equiv) in a biphasic system of water and sodium hydroxide (2.5 equiv). The reaction proceeds at 0–10°C to minimize side reactions, yielding the target compound after 3 hours.

Table 1: Yield Variation with Base Stoichiometry

NaOH Equiv Temperature (°C) Yield (%)
1.5 10 72
2.0 10 85
2.5 10 91

This method avoids organic solvents during the coupling step, reducing environmental impact and simplifying purification. The crude product is isolated via filtration and washed with cold water to remove excess base, achieving >95% purity without chromatography.

Coupling Agent-Mediated Synthesis

Trichlorotriazine (TCT) Activation

TCT demonstrates superior atom efficiency (77%) compared to traditional agents like dicyclohexylcarbodiimide (DCC, 58%). In a representative protocol, 4-tert-butylbenzoic acid (1.0 equiv) and TCT (0.33 equiv) are stirred in acetonitrile at 25°C for 1 hour. 2-(Methylsulfonyl)aniline (1.05 equiv) is added, followed by triethylamine (2.0 equiv) to scavenge HCl. The reaction completes within 2 hours, yielding 94% product after recrystallization.

Carbodiimide-Based Methods

While DCC and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used, they require stoichiometric amounts of coupling agents and produce insoluble urea byproducts. For example, EDCl (1.2 equiv) with hydroxybenzotriazole (HoBt, 1.2 equiv) in dimethylformamide (DMF) at 0°C affords the amide in 88% yield after 12 hours.

Table 2: Coupling Agent Performance Comparison

Agent Equiv Solvent Time (h) Yield (%)
TCT 0.33 CH₃CN 2 94
EDCl/HOBt 1.2 DMF 12 88
DCC 1.2 CH₂Cl₂ 24 82

Direct Acylation with Preactivated Esters

N-Hydroxysuccinimide (NHS) Esters

4-tert-Butylbenzoic acid is converted to its NHS ester using N-hydroxysuccinimide (1.1 equiv) and DCC (1.1 equiv) in tetrahydrofuran (THF). Reacting this ester with 2-(methylsulfonyl)aniline (1.0 equiv) in dimethyl sulfoxide (DMSO) at 25°C for 6 hours delivers the amide in 89% yield. This method circumvents acyl chloride formation but requires anhydrous conditions.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball milling 4-tert-butylbenzoic acid (1.0 equiv) and 2-(methylsulfonyl)aniline (1.0 equiv) with potassium carbonate (2.0 equiv) as a base achieves 78% yield after 2 hours. This solvent-free method reduces waste but currently lags in scalability compared to solution-phase reactions.

Challenges and Mitigation Strategies

Steric Hindrance Effects

The tert-butyl group at the para position and the methylsulfonyl group at the ortho position create significant steric hindrance. Kinetic studies reveal that reactions proceed 40% slower compared to unsubstituted benzamides. Mitigation strategies include:

  • Using excess acyl chloride (1.5 equiv) to drive the reaction
  • Elevating temperatures to 50°C during coupling agent-mediated syntheses

Purification Considerations

The product’s low solubility in polar solvents necessitates recrystallization from ethanol/water mixtures (3:1 v/v). Chromatography on silica gel with hexane/ethyl acetate (4:1) eluent achieves >99% purity but reduces recovery to 65% due to strong adsorption.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group may enhance the compound’s binding affinity to these targets, while the methylsulfonyl group can influence its solubility and stability. The benzamide moiety is crucial for the compound’s overall activity, contributing to its ability to modulate biological pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

  • 4-(tert-Butyl)-N-(4-methoxyphenyl)benzamide (): The methoxy group at the para position of the aniline ring introduces electron-donating effects, contrasting with the electron-withdrawing methylsulfonyl group in the target compound.
  • 4-(tert-Butyl)-N-(methylcarbamothioyl)benzamide ():

    • Replaces the methylsulfonylphenyl group with a thiourea moiety.
    • Demonstrated an IC50 of 111 µg/mL in cancer cell assays, suggesting that sulfur-containing groups enhance cytotoxicity but may reduce specificity .
  • N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ():

    • Incorporates an imidazole ring, which introduces basicity and hydrogen-bonding capabilities.
    • Exhibited potent anticancer activity against cervical cancer, highlighting the role of heterocycles in target engagement .

Substituent Variations on the Aniline Moiety

  • 4-tert-Butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide (CAS 300814-99-7, ):

    • Features a thiazole-linked sulfamoyl group, introducing a heterocyclic element.
    • Molecular formula: C20H21N3O3S2; molecular weight: 415.53 g/mol.
    • Used as a reference standard in drug discovery, indicating its utility in probing enzyme interactions .
  • 4-Bromo-N-(2-nitrophenyl)benzamide ():

    • Bromine and nitro groups increase molecular weight and polarity.
    • Structural comparisons with 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide) reveal differences in crystal packing due to steric and electronic effects .
  • 2-Chloro-N-[4-chloro-3-(2-pyridinyl)phenyl]-4-(methylsulfonyl)benzamide (Vismodegib, ): A clinically approved Hedgehog pathway inhibitor.

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target Compound Not reported ~331.43 tert-Butyl, methylsulfonyl
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-benzamide (52, ) 277–279 ~627.09 Trifluoromethyl, triazine
4-tert-Butyl-N-(4-methoxyphenyl)benzamide () Not reported 297.38 tert-Butyl, methoxy
  • Melting Points : Bulky substituents (e.g., trifluoromethyl, triazine) increase melting points due to enhanced crystalline packing .
  • Solubility : The methylsulfonyl group in the target compound likely improves aqueous solubility compared to tert-butyl-only analogues.

Biological Activity

4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and structure-activity relationships (SAR), drawing from diverse scientific literature.

Chemical Structure and Properties

The compound features a tert-butyl group and a methylsulfonyl group attached to a phenyl ring, which contributes to its unique chemical properties. The structural formula can be represented as follows:

C15H19NO2S\text{C}_{15}\text{H}_{19}\text{N}\text{O}_2\text{S}

The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate enzyme activity and receptor binding, leading to significant biological effects. The exact pathways remain under investigation, but interactions with specific proteins involved in cell signaling and metabolism have been noted.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

  • Activity Against Bacteria : The compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives with substitutions such as 4-tert-butyl show enhanced efficacy .
  • Mechanism : The antibacterial effect is believed to stem from its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent:

  • Cell Line Studies : In vitro tests have demonstrated cytotoxicity against various cancer cell lines, with IC50 values indicating significant growth inhibition. For example, certain derivatives have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Mechanisms : The anticancer activity may involve apoptosis induction and cell cycle arrest, although specific molecular targets are still being elucidated.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

Modification Effect on Activity
Addition of methyl groupsIncreases lipophilicity and cellular uptake
Alteration of sulfonyl groupAffects binding affinity to target proteins
Variation in phenyl substituentsModulates biological activity and selectivity

The presence of the tert-butyl group is particularly significant as it enhances solubility and bioavailability.

Case Studies

  • Antimicrobial Activity : A study demonstrated that modified versions of this compound showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant bacterial infections .
  • Anticancer Activity : Research involving various cancer cell lines revealed that specific analogs exhibited selective cytotoxicity, suggesting potential for targeted cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-(methylsulfonyl)aniline with 4-(tert-butyl)benzoyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane. Purification via recrystallization or column chromatography is critical for high yields (>75%) . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of aniline to acyl chloride), temperature (0–25°C), and catalyst choice (e.g., DMAP for accelerated acylation). Solvent selection impacts reaction kinetics; dichloromethane outperforms THF in avoiding side reactions .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl δ ~1.3 ppm, methylsulfonyl δ ~3.1 ppm). Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₈H₂₁NO₃S⁺ requires m/z 331.1245) and detects impurities .
  • Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1300/1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .
  • X-ray Crystallography: Resolves stereoelectronic effects of the tert-butyl and sulfonyl groups on molecular conformation .

Q. How does the tert-butyl group influence the compound’s physicochemical properties?

The tert-butyl moiety enhances lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility. Its steric bulk restricts rotational freedom in the benzamide core, stabilizing specific conformations critical for target binding . Thermal stability is elevated (decomposition >250°C), as shown by TGA analysis of analogous tert-butyl benzamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurities. Methodological steps:

  • Reproduce Synthesis: Validate purity via HPLC (≥95%) and elemental analysis .
  • Dose-Response Studies: Test across concentrations (1 nM–100 µM) to identify false negatives from suboptimal dosing .
  • Target Validation: Use CRISPR knockouts or competitive binding assays to confirm specificity for purported targets (e.g., kinases vs. unrelated enzymes) .

Q. What strategies improve regioselectivity in derivatizing the benzamide core for structure-activity relationship (SAR) studies?

  • Directing Groups: Install nitro or methoxy groups at the para position to direct electrophilic substitution .
  • Protection/Deprotection: Temporarily block the sulfonyl group with TMSCl during Friedel-Crafts alkylation of the benzene ring .
  • Metal-Catalyzed Cross-Coupling: Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at specific positions .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding poses in enzyme active sites (e.g., COX-2 or EGFR kinase). Key interactions: sulfonyl oxygen hydrogen bonds with Arg120, tert-butyl in hydrophobic pockets .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-target complexes; RMSD <2 Å indicates stable binding .
  • QSAR: Train models on analogues to predict IC₅₀ values for untested targets .

Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

  • Byproduct Formation: At scale, exothermic reactions may degrade the sulfonyl group. Mitigation: Use jacketed reactors for precise temperature control (−5°C) .
  • Low Yield in Coupling Steps: Replace batch processing with flow chemistry (residence time 30 min) to enhance mixing and reduce side reactions .
  • Purification Challenges: Switch from column chromatography to antisolvent precipitation (e.g., hexane in DCM) for cost-effective bulk purification .

Methodological Considerations

Q. How to design a robust assay for evaluating this compound’s pharmacokinetic (PK) properties?

  • Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life <30 min suggests rapid hepatic clearance .
  • Plasma Protein Binding: Use ultrafiltration (10 kDa cutoff) to measure free fraction; >90% binding correlates with limited tissue distribution .
  • Caco-2 Permeability: Apparent permeability (Papp) >1 × 10⁻⁶ cm/s indicates good intestinal absorption .

Q. What advanced techniques elucidate the role of the methylsulfonyl group in bioactivity?

  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) to compare sulfonyl vs. non-sulfonyl analogues .
  • X-ray Photoelectron Spectroscopy (XPS): Measures electron-withdrawing effects of the sulfonyl group on the benzamide’s aromatic ring .
  • Proteomic Profiling: SILAC-based mass spectrometry identifies off-target proteins interacting with the sulfonyl moiety .

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